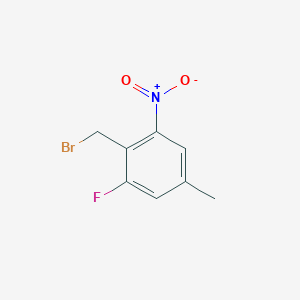
2-Fluoro-4-methyl-6-nitrobenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methyl-6-nitrobenzyl bromide is an organic compound with the molecular formula C8H7BrFNO2 and a molecular weight of 248.05 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, a nitro group, and a bromomethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-methyl-6-nitrobenzyl bromide typically involves multiple steps, starting from a suitable benzene derivative. One common method includes:
Nitration: Introducing a nitro group to the benzene ring.
Fluorination: Substituting a hydrogen atom with a fluorine atom.
Bromination: Adding a bromomethyl group to the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-methyl-6-nitrobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, thiols, or ethers.
Reduction: The major product is 2-Fluoro-4-methyl-6-aminobenzyl bromide.
Oxidation: The major product is 2-Fluoro-4-carboxy-6-nitrobenzyl bromide.
Applications De Recherche Scientifique
2-Fluoro-4-methyl-6-nitrobenzyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-methyl-6-nitrobenzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitro group can participate in redox reactions. The fluorine atom and methyl group influence the compound’s electronic properties and reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-methyl-5-nitrobenzyl bromide
- 3-Fluoro-4-nitrobenzyl bromide
- Methyl 2-fluoro-4-nitrobenzoate
Uniqueness
2-Fluoro-4-methyl-6-nitrobenzyl bromide is unique due to the specific arrangement of its functional groups, which confer distinct reactivity and properties. The presence of both electron-withdrawing (nitro and fluorine) and electron-donating (methyl) groups on the benzene ring makes it a versatile compound for various chemical transformations .
Propriétés
Formule moléculaire |
C8H7BrFNO2 |
|---|---|
Poids moléculaire |
248.05 g/mol |
Nom IUPAC |
2-(bromomethyl)-1-fluoro-5-methyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7BrFNO2/c1-5-2-7(10)6(4-9)8(3-5)11(12)13/h2-3H,4H2,1H3 |
Clé InChI |
HUYGCJLMZHTNSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)F)CBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


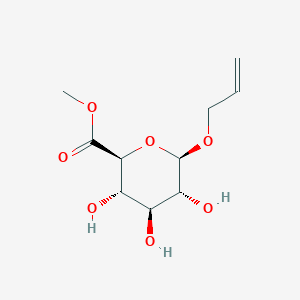
![(3'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B15204014.png)
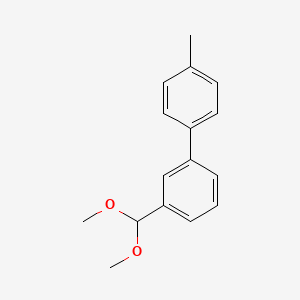
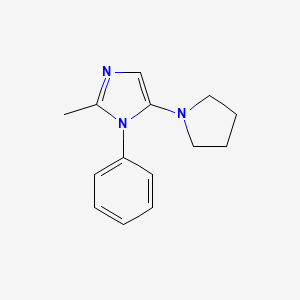
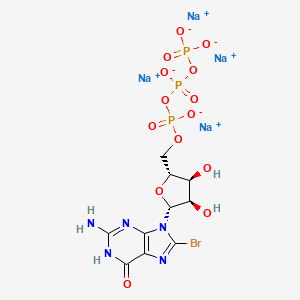


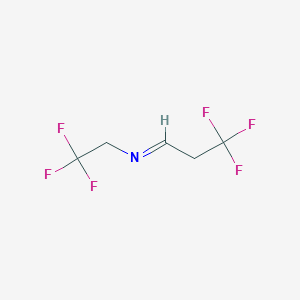
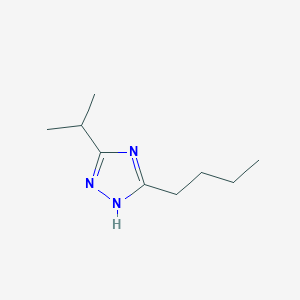
![2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)
![[(S)-1-(5-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15204070.png)
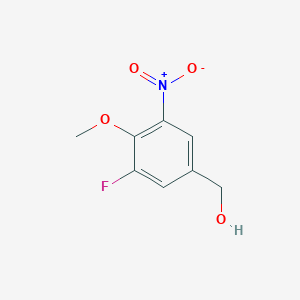
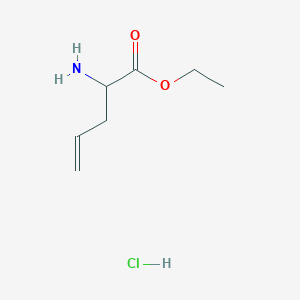
![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)
